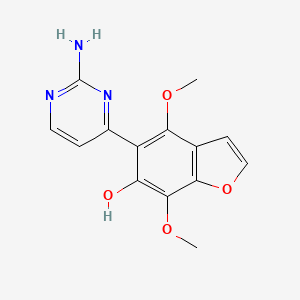
5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with aminopyrimidine and methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol typically involves multiple steps. One common method starts with the coupling of an acetal with a beta-ketoester, followed by acetylation and reaction with a dialkyl acetal of N,N-dimethylformamide. This intermediate is then cyclized to form the desired benzofuran compound . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The aminopyrimidine moiety is known to interact with nucleic acids and proteins, potentially leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-yl derivatives: These compounds share the aminopyrimidine moiety and exhibit similar biological activities.
Benzofuran derivatives: These compounds have the benzofuran ring and are studied for their diverse chemical properties.
Uniqueness
What sets 5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C14H13N3O4 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol |
InChI |
InChI=1S/C14H13N3O4/c1-19-11-7-4-6-21-12(7)13(20-2)10(18)9(11)8-3-5-16-14(15)17-8/h3-6,18H,1-2H3,(H2,15,16,17) |
InChI Key |
OQLFNBGUDZMLNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C3=NC(=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12187392.png)
methanone](/img/structure/B12187403.png)

![4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12187429.png)
![4-(1H-indol-3-yl)-1-[4-(phenylacetyl)piperazin-1-yl]butan-1-one](/img/structure/B12187432.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide](/img/structure/B12187434.png)
![2-ethyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide](/img/structure/B12187436.png)
![N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12187439.png)
![(2-Methylcyclohexyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B12187445.png)
![5-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12187452.png)
![3-ethoxy-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B12187459.png)
![[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]indoline](/img/structure/B12187466.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12187473.png)
![1-(4-Chlorophenoxy)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)(4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B12187475.png)
